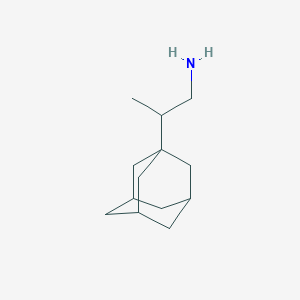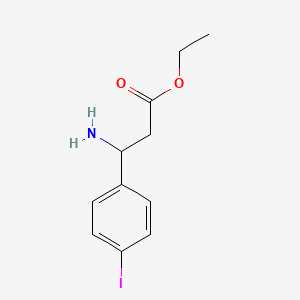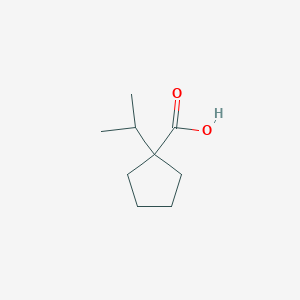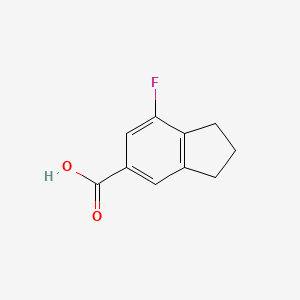
5-Methoxypyrazine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxypyrazine-2-carboximidamide is a heterocyclic compound with the molecular formula C6H8N4O It is known for its unique structure, which includes a pyrazine ring substituted with a methoxy group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyrazine-2-carboximidamide typically involves the condensation of heterocyclic methyl carbimidates with appropriate sulfonamides. One common method includes the use of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide as starting materials . The reaction conditions often involve the use of solvents such as acetic acid and catalysts like cobalt acetate and manganese acetate .
Industrial Production Methods
For industrial production, the process may involve the oxidation of 2,5-dimethylpyrazine in the presence of a catalyst at elevated temperatures (150-350°C). The catalyst usually consists of a carrier like gamma-Al2O3 and active components such as metallic oxides of manganese, vanadium, titanium, and strontium . This method is advantageous due to its high yield, ease of control, and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyrazine-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include 5-methoxypyrazine-2-carboxylic acid, 5-methoxypyrazine-2-amine, and various substituted pyrazine derivatives.
Scientific Research Applications
5-Methoxypyrazine-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: Preliminary research suggests that derivatives of this compound may have therapeutic potential in treating certain diseases.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Methoxypyrazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or protein synthesis . The compound’s anticancer effects could be related to the induction of apoptosis in cancer cells through the inhibition of topoisomerase II .
Comparison with Similar Compounds
Similar Compounds
- 5-Methylpyrazine-2-carboximidamide
- 5-Methoxypyrazine-2-carboxylic acid
- 2,5-Dimethylpyrazine
Uniqueness
Compared to similar compounds, 5-Methoxypyrazine-2-carboximidamide stands out due to its unique combination of a methoxy group and a carboximidamide group on the pyrazine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-methoxypyrazine-2-carboximidamide |
InChI |
InChI=1S/C6H8N4O/c1-11-5-3-9-4(2-10-5)6(7)8/h2-3H,1H3,(H3,7,8) |
InChI Key |
ZYFOBJCBPBVEHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid](/img/structure/B13569788.png)

![tert-butyl3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13569806.png)



![Ethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13569817.png)



![4-Acetyl-N-[3-(2-Amino-2-Oxoethoxy)phenyl]-3-Ethyl-5-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B13569828.png)

![Tert-butyl 4-[(chlorocarbonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B13569860.png)

